Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is a chemical compound with the molecular formula C10H21N3O2. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate typically involves the reaction of 4-methylpiperazine with a suitable ester precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Shares a similar piperazine moiety but differs in the overall structure and functional groups.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: Contains a similar piperazine ring but is part of a different chemical class.
Uniqueness
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds .
Properties
Molecular Formula |
C10H21N3O2 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2/h9H,3-8,11H2,1-2H3 |
InChI Key |
MBDFQJHUGJMCAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)OC)N |
Origin of Product |
United States |
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